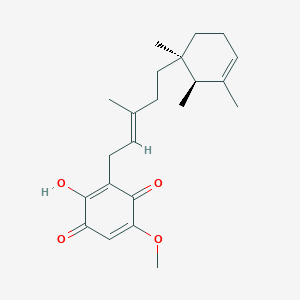

Metachromin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Metachromin C is a natural product found in Dactylospongia metachromia with data available.

Analyse Des Réactions Chimiques

DNA Binding and Interaction Mechanisms

Metachromin C demonstrates direct interaction with DNA, influencing replication and repair pathways.

Calf Thymus (CT) DNA Absorption Titration

-

Experimental Setup : Titration with fixed this compound (2.0 µM) and incremental CT DNA (5–30 µM) in Tris-HCl buffer (pH 7.2) revealed binding behavior.

-

Findings :

Competitive Ethidium Bromide (EB) Displacement

-

Emission Spectroscopy : this compound quenched EB-DNA fluorescence by 68% at 30 µM, suggesting competitive displacement of EB from DNA grooves .

Topoisomerase I (TOPO I) Inhibition

This compound disrupts DNA replication by targeting TOPO I, an enzyme critical for DNA relaxation.

TOPO I Activity Assay

-

Reaction Conditions :

Component Concentration/Amount Supercoiled pHOT1 DNA 1 µg Human TOPO I 1 unit This compound 0–50 µM Incubation 37°C, 30 min -

Results :

Induction of DNA Damage

This compound triggers DNA strand breaks through TOPO I inhibition and reactive oxygen species (ROS) generation.

Alkaline and Neutral Comet Assays

-

Treatment : PANC-1 cells exposed to 10 µM this compound for 24 h.

-

Outcomes :

Assay Type DNA Damage (% Tail Moment) Alkaline (SSBs) 42.5 ± 3.2 Neutral (DSBs) 28.7 ± 2.8

Anti-Angiogenic Activity

This compound inhibits endothelial cell proliferation and tube formation via VEGF signaling interference.

Endothelial Cell Tube Formation Assay

-

Conditions : Human umbilical vein endothelial cells (HUVECs) treated with 5–20 µM this compound.

-

Results :

Cytotoxic Activity in Pancreatic Cancer Cells

This compound’s cytotoxicity is mediated by mitochondrial dysfunction and caspase activation.

MTT Assay Data

| Cell Line | IC₅₀ (µM) |

|---|---|

| PANC-1 | 12.3 |

| BxPC-3 | 9.8 |

| MiaPaCa-2 | 11.1 |

| AsPC-1 | 14.6 |

-

Mechanism :

This compound’s multifaceted chemical interactions—DNA intercalation, TOPO I inhibition, and ROS-mediated DNA damage—underpin its potent antitumor effects. These findings position it as a promising candidate for targeting pancreatic cancer and angiogenesis-related pathologies.

Propriétés

Numéro CAS |

124596-50-5 |

|---|---|

Formule moléculaire |

C22H30O4 |

Poids moléculaire |

358.5 g/mol |

Nom IUPAC |

2-hydroxy-5-methoxy-3-[(E)-3-methyl-5-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]pent-2-enyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H30O4/c1-14(10-12-22(4)11-6-7-15(2)16(22)3)8-9-17-20(24)18(23)13-19(26-5)21(17)25/h7-8,13,16,24H,6,9-12H2,1-5H3/b14-8+/t16-,22-/m1/s1 |

Clé InChI |

RDBDWSGJCBFVNX-ABZGJHIISA-N |

SMILES |

CC1C(=CCCC1(C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)C |

SMILES isomérique |

C[C@@H]1C(=CCC[C@]1(C)CC/C(=C/CC2=C(C(=O)C=C(C2=O)OC)O)/C)C |

SMILES canonique |

CC1C(=CCCC1(C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)C |

Synonymes |

metachromin C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.